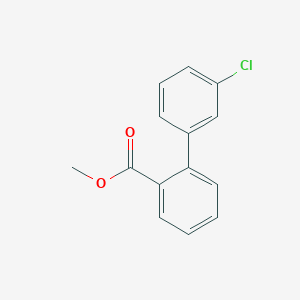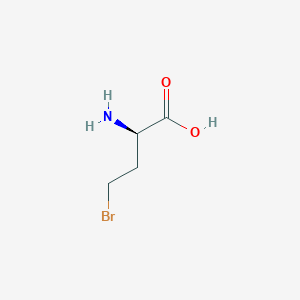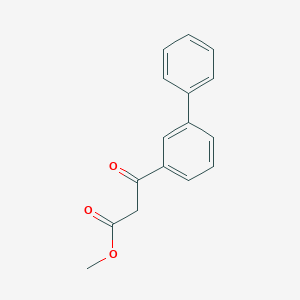
Methyl 3-oxo-3-(3-phenylphenyl)propanoate
Übersicht
Beschreibung
Methyl 3-oxo-3-(3-phenylphenyl)propanoate, also known as MOPP, is a synthetic organic compound that has been widely used in scientific research. MOPP belongs to the family of chalcone derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of Methyl 3-oxo-3-(3-phenylphenyl)propanoate involves the inhibition of various signaling pathways involved in cancer cell growth and survival. Methyl 3-oxo-3-(3-phenylphenyl)propanoate inhibits the activity of the transcription factor NF-κB, which is involved in the expression of genes that promote cell growth and survival. It also inhibits the activity of the protein kinase Akt, which is involved in cell survival and proliferation. Methyl 3-oxo-3-(3-phenylphenyl)propanoate also induces the expression of the tumor suppressor protein p53, which promotes cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Methyl 3-oxo-3-(3-phenylphenyl)propanoate has been found to have several biochemical and physiological effects. It inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Methyl 3-oxo-3-(3-phenylphenyl)propanoate also inhibits the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Methyl 3-oxo-3-(3-phenylphenyl)propanoate has been found to have a low toxicity profile, with no significant adverse effects on normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-oxo-3-(3-phenylphenyl)propanoate has several advantages for lab experiments. It is a stable and easily synthesized compound, with a high purity and yield. It has been extensively studied for its anti-cancer properties, making it a valuable tool for cancer research. However, Methyl 3-oxo-3-(3-phenylphenyl)propanoate has some limitations as well. It has poor solubility in water, which can limit its bioavailability and efficacy. It also has a short half-life in vivo, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on Methyl 3-oxo-3-(3-phenylphenyl)propanoate. One area of interest is the development of Methyl 3-oxo-3-(3-phenylphenyl)propanoate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the synergistic effects of Methyl 3-oxo-3-(3-phenylphenyl)propanoate with other anti-cancer agents. Additionally, the potential use of Methyl 3-oxo-3-(3-phenylphenyl)propanoate as a therapeutic agent for other diseases, such as inflammatory disorders and microbial infections, warrants further investigation.
Conclusion:
In conclusion, Methyl 3-oxo-3-(3-phenylphenyl)propanoate, or Methyl 3-oxo-3-(3-phenylphenyl)propanoate, is a synthetic organic compound with anti-cancer, anti-inflammatory, and anti-microbial properties. Its mechanism of action involves the inhibition of various signaling pathways involved in cancer cell growth and survival. Methyl 3-oxo-3-(3-phenylphenyl)propanoate has several advantages for lab experiments, but also has some limitations. Future research on Methyl 3-oxo-3-(3-phenylphenyl)propanoate derivatives and its potential therapeutic applications holds promise for the development of new treatments for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxo-3-(3-phenylphenyl)propanoate has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Methyl 3-oxo-3-(3-phenylphenyl)propanoate induces apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial pathway. It also inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Eigenschaften
IUPAC Name |
methyl 3-oxo-3-(3-phenylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-16(18)11-15(17)14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDXKTYOPUAGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373489 | |
| Record name | methyl 3-oxo-3-(3-phenylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-3-(3-phenylphenyl)propanoate | |
CAS RN |
677326-70-4 | |
| Record name | methyl 3-oxo-3-(3-phenylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 677326-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




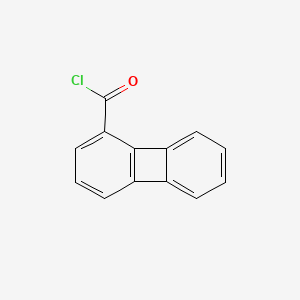
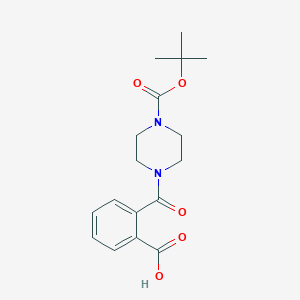
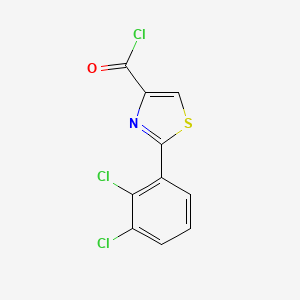
![Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate](/img/structure/B1608046.png)
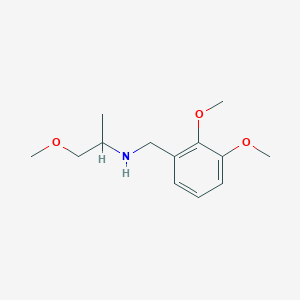
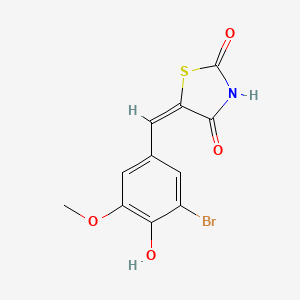
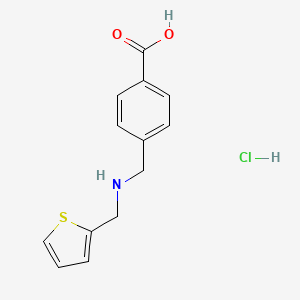
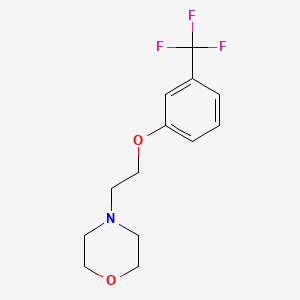
![{[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B1608055.png)

